molecular formula C9H15N3O3 B13107404 6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B13107404
M. Wt: 213.23 g/mol
InChI Key: ZQCLNYJTLNPANB-UHFFFAOYSA-N
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Description

6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative characterized by dimethyl groups at positions 1 and 3 and a (2-hydroxypropyl)amino substituent at position 6 . This compound belongs to the uracil family, a scaffold widely explored in medicinal chemistry due to its role in RNA biosynthesis and diverse therapeutic applications . In research, this compound has been studied for its potential antiviral properties, particularly against viruses like herpes simplex virus type 1 (HSV-1), where it may act by inhibiting viral DNA polymerases . Studies in medicinal chemistry have also shown promise in treating fibrotic diseases, with research on animal models demonstrating that administration of the compound can result in a marked reduction of fibrosis markers in tissues . As a chemical building block, it serves as a crucial intermediate for synthesizing more complex heterocyclic compounds. Its structure allows it to undergo various chemical transformations, including nucleophilic substitution, oxidation, and reduction reactions, enabling the creation of derivatives with tailored properties . The product is intended for research purposes and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

6-(2-hydroxypropylamino)-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C9H15N3O3/c1-6(13)5-10-7-4-8(14)12(3)9(15)11(7)2/h4,6,10,13H,5H2,1-3H3

InChI Key

ZQCLNYJTLNPANB-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=CC(=O)N(C(=O)N1C)C)O

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route Steps

Step Description Reagents/Conditions Notes
1 Preparation of 6-amino-1,3-dimethyluracil precursor Starting from uracil derivatives, methylation at N1 and N3 positions Established uracil chemistry
2 Reaction with 1-chloro-2,3-epoxypropane Base (e.g., triethylamine), solvent DMF or acetonitrile, mild heating Epoxide ring-opening by amino group at C6
3 Workup and purification Extraction, crystallization or chromatography Isolate pure 6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4-dione

Reaction Types and Chemical Transformations

Analytical Characterization

  • NMR Spectroscopy: Proton NMR shows characteristic signals for methyl groups (~δ 3.9 ppm), hydroxypropyl protons (~δ 3.5-4.5 ppm), and pyrimidine ring protons.
  • Mass Spectrometry: Molecular ion peak at m/z 214 [M+H]+ consistent with molecular formula C9H15N3O3.
  • InChIKey: ZQCLNYJTLNPANB-UHFFFAOYSA-N confirms structure identity.

Research Findings and Optimization

  • Reaction yields vary depending on solvent, base, and temperature; typical yields range from moderate to high (40-80%).
  • Use of epichlorohydrin provides a straightforward route to introduce the hydroxypropyl group via ring-opening.
  • Alternative methods include reductive amination of 6-amino-1,3-dimethyluracil with hydroxypropionaldehyde or direct coupling with 2-hydroxypropylamine under basic conditions.
  • Reaction times are generally short (few hours), with mild heating enhancing conversion.

Summary Table of Preparation Parameters

Parameter Typical Value Comments
Starting material 6-amino-1,3-dimethyluracil or methyl ester derivatives Commercially available or synthesized
Alkylating agent 1-chloro-2,3-epoxypropane (epichlorohydrin) Epoxide ring-opening substrate
Solvent DMF, acetonitrile Polar aprotic solvents preferred
Base Triethylamine or similar Facilitates nucleophilic attack
Temperature Room temperature to 60°C Mild heating accelerates reaction
Reaction time 2–6 hours Optimized for yield
Yield 40–80% Dependent on conditions and purification

Chemical Reactions Analysis

Types of Reactions

6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives with altered biological activities.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Chemistry

6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating derivatives with tailored properties.

Reaction Type Common Reagents Products Formed
OxidationPotassium permanganate, Hydrogen peroxideOxides
ReductionSodium borohydride, Lithium aluminum hydrideReduced derivatives
SubstitutionAmines, AlcoholsSubstituted pyrimidines

Biology

This compound has been studied for its potential antiviral properties , particularly against viruses that inhibit DNA polymerases. Research indicates that it may interfere with viral replication processes.

Medicine

In medicinal chemistry, 6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has shown promise in treating fibrotic diseases due to its antifibrotic activity. It acts by inhibiting the pathways that lead to excessive tissue scarring.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry examined the antiviral efficacy of various pyrimidine derivatives against herpes simplex virus type 1 (HSV-1). The results indicated that derivatives of 6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione exhibited significant inhibition of viral replication at low concentrations.

Case Study 2: Antifibrotic Properties

Research conducted on animal models demonstrated that administration of this compound resulted in a marked reduction in fibrosis markers in liver tissues. The study highlighted its potential as a therapeutic agent for conditions like liver cirrhosis.

Mechanism of Action

The mechanism of action of 6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves the inhibition of viral DNA polymerases . The hydroxyl group of the compound plays a crucial role in this process by interacting with the active site of the enzyme, thereby preventing the replication of viral DNA. This mechanism is similar to that of other nucleoside analogs used in antiviral therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-2,4-dione derivatives exhibit diverse biological activities depending on substituent patterns. Below, we compare the target compound with key analogs based on structural variations and functional properties.

Substituent Variations at Position 6

a) 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 6642-31-5)
  • Structure : Lacks the hydroxypropyl group at position 5.
  • Properties : Lower molecular weight (155.15 g/mol) and reduced hydrophilicity due to the absence of the hydroxyl group. Serves as a precursor for further functionalization .
  • Applications : Used in synthesizing antihypertensive agents like urapidil derivatives .
b) 6-[(2-Hydroxyethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
  • Structure : Features a shorter hydroxyethyl chain at position 6.
  • Properties: Increased solubility compared to non-hydroxylated analogs but reduced steric bulk compared to hydroxypropyl derivatives .
c) 6-[(3-Phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione (CAS 58668-95-4)
  • Structure : Contains a hydrophobic phenylpropyl group.
  • Properties: Enhanced lipophilicity, likely influencing membrane permeability and receptor binding.

Variations at Positions 1 and 3

a) 1-Cyclopropyl-3-ethyl Derivatives (Compounds 18c, 18d)
  • Structure : Cyclopropyl and ethyl groups replace dimethyl substituents.
  • Properties : Bulkier substituents may hinder rotational freedom, affecting conformational stability. For example, Compound 18c (1-cyclopropyl-3-ethyl) has a melting point of 186–187°C, higher than the target compound due to increased crystallinity .
b) 1,3-Bis(2-hydroxypropyl)-6-methylpyrimidine-2,4(1H,3H)-dione (Compound 13)
  • Structure : Dialkylation at positions 1 and 3 with hydroxypropyl groups; methyl group at position 6.
  • Properties : Higher molecular weight (249.3 g/mol) and enhanced hydrophilicity. Synthesized in 49% yield under MW irradiation, demonstrating the efficiency of PC-mediated alkylation .

Pharmacologically Active Derivatives

a) Urapidil (CAS 64887-14-5)
  • Structure: 6-[[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propyl]amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.
  • Properties : The piperazine moiety confers α1-adrenergic receptor antagonism, used clinically as an antihypertensive. The hydroxypropyl analog lacks this complex pharmacophore but may exhibit distinct binding profiles .
b) Pirepolol (CAS N/A)
  • Structure: 6-[(2-{[3-(4-Butoxyphenoxy)-2-hydroxypropyl]amino}ethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.
  • Properties : Combines a β-blocker-like structure with the pyrimidine-dione core, demonstrating the scaffold’s versatility in drug design .

Data Tables

Table 1: Structural and Physical Properties of Selected Pyrimidine-2,4-dione Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions 1, 3, 6) Melting Point (°C) Key References
Target Compound N/A C9H15N3O3 213.23 1,3-dimethyl; 6-(2-hydroxypropyl)amino Not reported
6-Amino-1,3-dimethylpyrimidine-2,4-dione 6642-31-5 C6H9N3O2 155.15 1,3-dimethyl; 6-amino Not reported
1,3-Bis(2-hydroxypropyl)-6-methyl derivative N/A C11H18N2O4 249.3 1,3-bis(2-hydroxypropyl); 6-methyl Not reported
Urapidil 64887-14-5 C20H29N5O3 423.94 1,3-dimethyl; 6-(piperazinylpropyl)amino Not reported

Biological Activity

6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique hydroxypropyl amino group at the 6-position of the pyrimidine ring, contributing to its stability and reactivity. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C9H15N3O3
  • Molecular Weight : 213.23 g/mol
  • IUPAC Name : 6-(2-hydroxypropylamino)-1,3-dimethylpyrimidine-2,4-dione
  • Canonical SMILES : CC(CNC1=CC(=O)N(C(=O)N1C)C)O

Antimicrobial Properties

Research indicates that 6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione exhibits significant antimicrobial activity against various bacterial strains. This makes it a candidate for further pharmacological studies aimed at developing new antimicrobial agents.

Antiviral Mechanism

The compound has been studied for its potential antiviral properties, particularly as an inhibitor of viral DNA polymerases. Its mechanism of action involves interfering with the replication process of certain viruses, showing promise in treating viral infections.

Antifibrotic Activity

Recent investigations have highlighted the antifibrotic properties of this compound. It has shown efficacy in reducing fibrosis in preclinical models, indicating its potential application in treating fibrotic diseases .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of 6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione:

Compound NameCAS NumberSimilarity Index
6-Amino-1-methylpyrimidine-2,4(1H,3H)-dione2434-53-90.83
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione6642-31-50.83
6-Chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione34654-81-40.65

The presence of the hydroxypropyl amino group enhances solubility and biological interactions compared to more traditional pyrimidines.

Case Study: Antiviral Efficacy

In a study evaluating the antiviral efficacy of various compounds against DNA viruses, 6-((2-Hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione demonstrated significant inhibition of viral replication in vitro. The compound's ability to inhibit viral DNA polymerase was assessed using an IC50 value indicative of its potency against specific viral strains .

Case Study: Antifibrotic Effects

In another investigation focused on antifibrotic agents, this compound was tested in models of liver fibrosis. Results indicated a marked reduction in collagen deposition and fibrosis scores compared to control groups. This suggests that the compound may modulate fibrogenesis pathways effectively .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 6-substituted pyrimidine-2,4-dione derivatives like 6-((2-hydroxypropyl)amino)-1,3-dimethylpyrimidine-2,4-dione?

  • Methodology :

  • Step 1 : Alkylation of 6-amino-1,3-dimethyluracil precursors using alkyl halides (e.g., ethyl iodide, propyl iodide) in polar aprotic solvents like DMF or acetonitrile. For example, 6-amino-1-cyclopropyl-3-ethylpyrimidine-2,4-dione was synthesized by reacting 6-amino-1-cyclopropyluracil with ethyl iodide in 40% yield .

  • Step 2 : Functionalization of the 6-amino group via reductive amination or nucleophilic substitution. For hydroxypropyl substitution, epoxide ring-opening or direct coupling with 2-hydroxypropylamine under basic conditions (e.g., triethylamine) is typical.

  • Characterization : ¹H/¹³C NMR (δ 4.91 ppm for cyclopropyl protons, δ 3.93 ppm for ethyl groups) and LCMS ([M+H]+ = 196.2) are standard for verifying regiochemistry .

    • Data Table :
PrecursorAlkylating AgentSolventYield (%)Key NMR Signals (δ, ppm)
6-Amino-1-cyclopropyluracilEthyl iodideDMF404.91 (s, 1H), 3.93 (q, 2H)
6-Amino-1,3-dimethyluracilPropyl iodideCH₃CN531.24 (m, 2H), 0.99 (m, 2H)

Q. How are structural ambiguities resolved in pyrimidine-2,4-dione derivatives?

  • Methodology :

  • X-ray crystallography : Single-crystal analysis (e.g., SHELX programs) confirms bond angles and hydrogen-bonding networks. For example, a related compound, 6-[(dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4-dione dihydrate, revealed a planar uracil ring (27.6° dihedral angle with the side chain) and O–H∙∙∙O hydrogen bonds stabilizing the crystal lattice .
  • Advanced NMR : 2D experiments (COSY, NOESY) distinguish regioisomers or tautomeric forms.

Advanced Research Questions

Q. How can low yields in alkylation reactions of 6-aminopyrimidine-2,4-diones be addressed?

  • Methodology :

  • Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
  • Alternative solvents : Switch to DMSO or ionic liquids to improve solubility of polar intermediates.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yield by 15–20% .

Q. What strategies validate the biological activity of 6-substituted pyrimidine-2,4-diones in enzyme inhibition assays?

  • Methodology :

  • Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., eEF-2K or HIV reverse transcriptase) using fluorescence-based substrates. For example, pyrido[2,3-d]pyrimidine-2,4-dione derivatives showed IC₅₀ values <10 μM against eEF-2K .

  • Molecular docking : Use software like AutoDock to predict binding modes. Hydroxypropyl groups may occupy hydrophobic pockets, while the uracil core hydrogen-bonds with catalytic residues.

    • Data Table :
CompoundTarget EnzymeIC₅₀ (μM)Key Interactions (Docking)
6-Hydroxypropyl derivativeeEF-2K8.2H-bond with Asp142, π-π stacking
6-Amino-1,3-dimethyluracilHIV RT12.5H-bond with Lys103, van der Waals

Q. How do crystallographic data inform hydrogen-bonding networks in hydrous derivatives?

  • Methodology :

  • SHELX refinement : Analyze O–H∙∙∙O distances (e.g., 2.85–3.10 Å) and angles (>150°) in hydrous crystals. For 6-[(dimethylamino)methyleneamino]-1,3-dimethylpyrimidine-2,4-dione dihydrate, water molecules form a 2D network via O–H∙∙∙O bonds, stabilizing the lattice .
  • Thermogravimetric analysis (TGA) : Correlate weight loss (e.g., 10–15%) with water content to validate hydration states.

Key Challenges and Contradictions

  • Synthetic reproducibility : Yields for cyclopropyl-substituted derivatives vary widely (40–53%) due to steric hindrance .
  • Biological selectivity : Hydroxypropyl derivatives may off-target kinases (e.g., PIM-1), requiring SAR studies to optimize selectivity .

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